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Compound of Interest

Compound Name: 3-Methoxycyclopentene

Cat. No.: B1345697

Abstract

3-Methoxycyclopentene (CAS RN: 39819-74-4) is a cyclic allylic ether that serves as a
versatile and valuable building block in modern organic synthesis. Its strategic placement of a
methoxy group adjacent to a reactive double bond within a cyclopentane framework makes it a
precursor of significant interest for constructing complex molecular architectures. This guide
provides an in-depth analysis of its fundamental properties, outlines key synthetic
methodologies for both its racemic and enantiomerically pure forms, details its characteristic
reactivity, and explores its applications, particularly as a potential intermediate in the synthesis
of high-value compounds such as carbocyclic nucleosides for the pharmaceutical industry. This
document is intended for researchers, chemists, and professionals in drug discovery and
development who require a comprehensive understanding of this important synthetic
intermediate.

Core Molecular Properties and Identification

3-Methoxycyclopentene is a colorless liquid at room temperature. Its core structure consists
of a five-membered carbocycle containing one double bond, with a methoxy group (-OCHs3)
attached at the allylic position (C3).

Molecular Formula and Weight
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The fundamental identifiers for 3-methoxycyclopentene are its molecular formula and weight,
which are critical for stoichiometric calculations and analytical characterization.

e Molecular Formula: CeéH100[1][2]
e Molecular Weight: 98.14 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is
essential for predicting its behavior in various solvents and reaction conditions, as well as for
purification procedures.

Property Value Source(s)
CAS Number 39819-74-4 [11[3]
IUPAC Name 3-methoxycyclopentene [1]

2-Cyclopenten-1-yl methyl
Synonyms ether, 3-Methoxy-1- [11[2]

cyclopentene

Density 0.9 g/cm3

Boiling Point 109.2°C at 760 mmHg

Flash Point 9°C

Refractive Index 1.451

SMILES cociccee=C1 [2]

PUNAFIBTAHETMN-
InChl Key [1][2]
UHFFFAOYSA-N

Synthesis of 3-Methoxycyclopentene

The synthesis of 3-methoxycyclopentene can be approached through several distinct
pathways, yielding either the racemic mixture or specific enantiomers. The choice of method
depends on the desired stereochemistry and the available starting materials.
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Synthesis of Racemic 3-Methoxycyclopentene

For applications where stereochemistry is not critical, more direct and economical methods are
employed.

A straightforward approach involves the nucleophilic substitution of 3-chlorocyclopentene with
methanol. This reaction, an example of the Williamson ether synthesis, provides the racemic
product. The mechanism proceeds via an Sn2 pathway or an Sn1 pathway through a
resonance-stabilized allylic carbocation.

Caption: General workflow for Williamson ether synthesis.

An atom-economical method is the acid-catalyzed addition of methanol to cyclopentadiene.
The reaction is initiated by the protonation of one of the double bonds in cyclopentadiene to
form a stable allylic carbocation. Subsequent nucleophilic attack by methanol, followed by
deprotonation, yields 3-methoxycyclopentene.

Enantioselective Synthesis of (S)-3-
Methoxycyclopentene

For applications in asymmetric synthesis, particularly in drug development, access to
enantiomerically pure starting materials is paramount. An elegant, multi-step synthesis of (S)-3-
methoxycyclopentene has been reported, demonstrating a robust pathway to this chiral
building block.

The synthesis begins with the yeast reduction of ethyl 2-oxocyclopentanecarboxylate to
establish the initial stereocenter. The resulting hydroxy ester undergoes a series of
transformations including protection, functional group manipulation, and ultimately a
decarboxylative selenination followed by oxidative elimination to install the double bond and
yield the final product. A key publication by Wahhab, Tavares, and Rauk provides a detailed
experimental protocol for this transformation.

Caption: Key stages in the enantioselective synthesis of (S)-3-methoxycyclopentene.

Spectroscopic Characterization
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Unambiguous identification of 3-methoxycyclopentene is achieved through spectroscopic
methods, primarily Nuclear Magnetic Resonance (NMR). The data reported for the
enantiomerically pure (S)-isomer in deuterated chloroform (CDCIs) serves as an authoritative

reference.
Nucleus Chemical Shift (9, Multip-licity / Assignment
ppm) Coupling
IH NMR 6.06 - 6.01 m Olefinic CH
5.92 - 5.86 m Olefinic CH
451 - 4.43 m CH-O (Allylic)
3.33 S O-CHs
2.56 -1.68 m Ring CH:z
B3C NMR 135.7 Olefinic CH
130.5 Olefinic CH
86.1 CH-O (Allylic)
55.7 O-CHs
31.0 Ring CH:2
29.3 Ring CH:

Chemical Reactivity and Synthetic Utility

The reactivity of 3-methoxycyclopentene is dominated by the interplay between its
nucleophilic double bond and the directing effects of the allylic methoxy group. This makes it a
versatile intermediate for introducing a functionalized cyclopentyl moiety.

Electrophilic Addition

The alkene functionality readily undergoes electrophilic addition. The reaction proceeds via the
formation of a carbocation intermediate. The regioselectivity is dictated by the formation of the
most stable carbocation, which is influenced by the electronic effects of the methoxy group.
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Epoxidation

A synthetically powerful transformation is the epoxidation of the double bond. Reagents such
as meta-chloroperoxybenzoic acid (m-CPBA) can be used to form cis- and trans-3-
methoxycyclopentene oxides. The stereochemical outcome of the epoxidation is influenced
by the directing effect of the allylic methoxy group. These epoxides are valuable intermediates
themselves, as they can be opened by a wide range of nucleophiles in a stereocontrolled
manner (via Sn2 anti-diaxial attack) to generate highly functionalized trans-substituted

G—Methoxycyclopentene)

Electrophile (E*) Epoxidation
e.g., H*, Br* (e.g., m-CPBA)

Carbocation Intermediate Dlastergomenc Epoxides
(cis and trans)

Nucleophile (Nu-) ucleophilic Ring Opening
e.g., Br—, H20 (Sn2)

Addition Product trans-Disubstituted
(e.g., Halohydrin) Cyclopentane Derivative

cyclopentane derivatives.

Click to download full resolution via product page

Caption: Key reaction pathways of 3-methoxycyclopentene.

Applications in Pharmaceutical and Complex
Molecule Synthesis

The cyclopentane ring is a common structural motif in a vast array of biologically active
molecules, including prostaglandins and antiviral agents. The ability to synthesize highly
functionalized, stereochemically defined cyclopentane derivatives makes intermediates like 3-
methoxycyclopentene particularly valuable.
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Precursor for Carbocyclic Nucleosides

Carbocyclic nucleosides are a critical class of antiviral drugs where the furanose oxygen of a
natural nucleoside is replaced by a methylene group. This modification imparts greater
metabolic stability. Prominent examples include Abacavir (for HIV) and Entecavir (for Hepatitis
B)[4]. The synthesis of these complex molecules requires chiral cyclopentene or
cyclopentanone intermediates[5]. While direct synthesis from 3-methoxycyclopentene is not
explicitly detailed in readily available literature, its structure represents an ideal starting point for
elaboration into the highly substituted cyclopentane cores required for these antiviral agents[6]
[7]. The functional handles—the double bond and the methoxy group (which can be a precursor
to a hydroxyl group)—allow for the sequential and stereocontrolled introduction of the
necessary substituents found in the final drug targets.

Safety and Handling

As a laboratory chemical, 3-methoxycyclopentene must be handled with appropriate
precautions.

o GHS Classification: It is classified as Acute Toxicity, Oral (Category 4), carrying the H302
"Harmful if swallowed" hazard statement[1].

e Primary Hazards: It is also listed as an irritant[1].

e Handling: Use in a well-ventilated fume hood is required. Personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

» Storage: Due to its low flash point (9°C), it should be stored in a cool, dry, well-ventilated
area away from sources of ignition.

Conclusion

3-Methoxycyclopentene is a synthetically versatile building block with well-defined properties
and reactivity. The availability of robust synthetic routes to both its racemic and
enantiomerically pure forms makes it an attractive starting material for academic and industrial
researchers. Its utility in accessing highly functionalized cyclopentane systems positions it as a
key potential intermediate in the development of complex pharmaceuticals, particularly in the
field of antiviral carbocyclic nucleosides. A thorough understanding of its synthesis, reactivity,
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and handling is essential for any scientist looking to leverage its potential in drug discovery and
organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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